1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

CAS No.: 671191-99-4

Cat. No.: VC2341047

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 671191-99-4 |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 |

| Standard InChI Key | UEXODVNTPRVAEL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] |

| Canonical SMILES | C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Composition

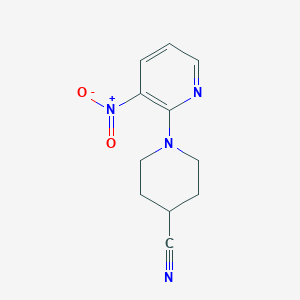

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile features a central piperidine ring with two key functional group attachments: a 3-nitropyridine moiety at position 1 of the piperidine ring and a carbonitrile (cyano) group at position 4. This molecular structure is characterized by C₁₁H₁₂N₄O₂ as its molecular formula . The presence of the nitro group on the pyridine ring enhances the compound's reactivity, allowing it to potentially interact with various biological targets.

Chemical Identifiers

The compound is uniquely identified through various chemical notation systems:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 671191-99-4 |

| IUPAC Name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile |

| InChI | InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11 |

| InChIKey | UEXODVNTPRVAEL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C#N)C2=C(C=CC=N2)N+[O-] |

Physical Properties

The physical characteristics of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile are important for its handling and application in research settings:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 98-100°C |

| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO |

| Storage Conditions | Ambient temperature |

Synthesis Methods

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile typically involves a reaction between 3-nitropyridine and piperidine-4-carbonitrile. This reaction is generally performed under controlled conditions to ensure consistent product quality and yield. While the specific reaction conditions may vary depending on the desired purity and scale, the basic synthetic approach involves forming a C-N bond between the two principal components.

The general synthetic pathway may involve:

-

Activation of the 3-nitropyridine substrate

-

Nucleophilic substitution by the nitrogen atom of piperidine-4-carbonitrile

-

Formation of the C-N bond between the piperidine and pyridine rings

-

Purification steps to obtain the desired product

Similar compounds, such as N-(Pyridin-2-yl)piperidine-1-carboxamide, have been synthesized using pyridine 1-oxide and piperidine-1-carbonitrile under specific conditions, suggesting potential methodological approaches for the synthesis of our target compound .

Chemical Reactivity

Nitro Group Reactivity

The nitro group on the pyridine ring represents a reactive center that can undergo various transformations. Most notably, this group can be reduced to form an amino derivative, which may serve as a precursor for further functionalization. The presence of this nitro group also affects the electronic distribution within the pyridine ring, influencing its reactivity toward nucleophiles and electrophiles.

Nitrile Group Reactivity

The carbonitrile (cyano) group at position 4 of the piperidine ring is another site of potential reactivity. This functional group can undergo various transformations:

-

Hydrolysis to form carboxylic acids or amides

-

Reduction to form amines

-

Addition reactions with nucleophiles to form imines or amidines

These transformation possibilities make the compound valuable as a versatile intermediate in organic synthesis .

Comparison with Related Compounds

Structural Analogues

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile shares structural similarities with several compounds, most notably with 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide and 1-(3-Nitropyridin-2-yl)piperidin-4-one. These analogues differ primarily in the functional group at position 4 of the piperidine ring:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile | C₁₁H₁₂N₄O₂ | 232.24 | Carbonitrile group at position 4 |

| 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide | C₁₁H₁₄N₄O₃ | 250.25 | Carboxamide group at position 4 |

| 1-(3-Nitropyridin-2-yl)piperidin-4-one | C₁₀H₁₁N₃O₃ | 221.21 | Ketone group at position 4 |

Functional Differences

The variation in functional groups significantly impacts the properties and potential applications of these compounds:

-

The carbonitrile group in our target compound is less polar than the carboxamide in its structural analogue, potentially affecting solubility profiles and binding interactions.

-

The carbonitrile can act as a hydrogen bond acceptor, while the carboxamide can function as both a hydrogen bond donor and acceptor, influencing the compound's ability to interact with biological targets.

-

The ketone group in the 4-one derivative introduces different reactivity patterns and potential for further functionalization.

These structural variations provide a basis for exploring the structure-activity relationships of this class of compounds .

Future Research Directions

The study of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile presents several promising avenues for future research:

-

Detailed investigation of its biological activities, including potential antimicrobial, antitumor, or enzyme inhibitory properties

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Study of its potential as a building block for the synthesis of novel drug candidates

-

Investigation of its reaction mechanisms and chemical transformations to expand its utility in organic synthesis

As research in heterocyclic chemistry and medicinal chemistry continues to advance, compounds like 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile will likely continue to play important roles as both research tools and potential leads for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume